Methyl 2-(3-bromophenyl)-2-diazoacetate

Cyclopropanation Catalysis Structure-Activity Relationship

Methyl 2-(3-bromophenyl)-2-diazoacetate (CAS 264882-03-3) is an α-aryl-α-diazoacetate derivative with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. This compound serves as a versatile carbene precursor in organic synthesis, primarily valued for its role in constructing complex molecular architectures.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 264882-03-3
Cat. No. B2961255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromophenyl)-2-diazoacetate
CAS264882-03-3
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESCOC(=O)C(=[N+]=[N-])C1=CC(=CC=C1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-3-2-4-7(10)5-6/h2-5H,1H3
InChIKeyFGDPJYRUOWEGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-bromophenyl)-2-diazoacetate (CAS 264882-03-3): Procurement-Ready Chemical Profile and Core Characteristics


Methyl 2-(3-bromophenyl)-2-diazoacetate (CAS 264882-03-3) is an α-aryl-α-diazoacetate derivative with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . This compound serves as a versatile carbene precursor in organic synthesis, primarily valued for its role in constructing complex molecular architectures. As a diazo compound, it is classified as potentially hazardous due to its thermal instability and propensity for explosive decomposition [1]. Its structure features a 3-bromophenyl group, which imparts distinct electronic and steric properties that govern its reactivity in metal-catalyzed transformations.

Why Methyl 2-(3-bromophenyl)-2-diazoacetate Cannot Be Interchanged with Other Aryl Diazoacetates in Critical Applications


Simple substitution with a different α-aryl-α-diazoacetate is not a scientifically sound practice. The position of the bromine atom on the phenyl ring (meta vs. ortho or para) fundamentally alters the electronic and steric environment, which in turn governs reaction outcomes in carbene transfer reactions [1]. These differences directly impact yield, selectivity, and overall synthetic efficiency. While broad literature exists for this class of compounds, the specific data for the 3-bromo isomer is limited. However, established chemical principles dictate that these structural variations are not interchangeable when developing robust, reproducible synthetic routes.

Quantitative Evidence Guide for Methyl 2-(3-bromophenyl)-2-diazoacetate: Comparative Performance Data for Procurement Decisions


Meta-Bromo Regioisomer Offers Distinct Electronic Profile vs. Para-Bromo Analog in Catalytic Cyclopropanations

While direct quantitative data for Methyl 2-(3-bromophenyl)-2-diazoacetate is limited, its differentiation from the 4-bromo isomer is established through class-level inference. The meta-bromine substituent exerts a different electronic influence (Hammett σ value) compared to the para-bromo group, which affects the electrophilicity of the intermediate rhodium carbenoid [1]. This leads to quantifiable differences in reaction rates and selectivity in cyclopropanation reactions. For example, studies on substituted aryl diazoacetates show that the electronic nature of the substituent directly correlates with reaction yield and diastereoselectivity. Electron-rich aryl groups lead to higher yields and selectivity compared to electron-poor ones [2]. The 3-bromo substituent provides a unique electronic balance not found in its 4-bromo or unsubstituted counterparts, which is crucial for optimizing specific catalytic cycles.

Cyclopropanation Catalysis Structure-Activity Relationship

Benchmarking Commercial Availability and Procurement Cost of Methyl 2-(3-bromophenyl)-2-diazoacetate

Methyl 2-(3-bromophenyl)-2-diazoacetate (CAS 264882-03-3) is a specialized reagent with a verifiable supply chain. It is commercially available from reputable vendors, providing a benchmark for procurement decisions. For instance, it is listed by CymitQuimica at a price of €615.00 for 50 mg . Kuujia.com lists the compound at $325.00 for 50 mg . In contrast, the closely related 4-bromo isomer, Methyl 2-(4-bromophenyl)-2-diazoacetate (CAS 264881-99-4), is generally more widely available and may be offered at a lower cost due to higher demand and established synthetic routes. This direct price comparison allows procurement specialists to make informed decisions based on project budget and required chemical precision.

Procurement Chemical Sourcing Small Molecule Building Block

Thermal Stability and Safe Handling: A Critical Differentiator for Process Chemistry

The safe handling of diazo compounds is paramount for any industrial or large-scale laboratory process. A comprehensive safety study established that the thermal stability of phenyl diazoacetates is highly dependent on the electronic nature of substituents [1]. High-quality thermal data from ARC experiments shows the initiation of decomposition for a benchmark compound, ethyl (phenyl)diazoacetate, to be 60 °C, compared to 100 °C for the common diazo transfer reagent p-ABSA [1]. A statistical model was developed to predict the thermal stability (TD24) of differently substituted phenyl diazoacetates, which is crucial for establishing safe operating temperatures and avoiding decomposition events [1]. While direct TD24 data for Methyl 2-(3-bromophenyl)-2-diazoacetate is not available, its predicted stability can be inferred from this model based on the electronic effect of the 3-bromo substituent, differentiating it from other analogs. This underscores the necessity of obtaining stability data for this specific regioisomer before scaling up any reaction.

Process Chemistry Thermal Stability Safety

Recommended Research and Development Applications for Methyl 2-(3-bromophenyl)-2-diazoacetate (CAS 264882-03-3)


Fine-Tuning Regioselectivity in Intramolecular C-H Insertion Reactions

In projects focused on synthesizing complex polycyclic frameworks via intramolecular C-H insertion, the use of Methyl 2-(3-bromophenyl)-2-diazoacetate can be strategically employed to alter regioselectivity. As established in Section 3, the distinct electronic profile of the 3-bromo substituent, compared to its 4-bromo isomer, can be leveraged to favor one insertion pathway over another [1]. This is a critical application for medicinal chemistry programs where access to specific regioisomeric analogs is required for structure-activity relationship (SAR) studies.

Optimization of Enantioselective Cyclopropanation for Lead Generation

This compound serves as a key intermediate for generating diverse libraries of chiral cyclopropanes. The unique electronic and steric properties of the 3-bromoaryl group, as differentiated from other haloaryl diazoacetates, can lead to enhanced enantioselectivity when paired with a specific chiral catalyst [2]. This scenario is highly relevant for pharmaceutical R&D teams engaged in lead generation and optimization, where high enantiomeric excess is non-negotiable.

Precursor for Advanced Building Blocks via Cross-Coupling Reactions

The bromine atom at the meta-position provides a specific, orthogonal synthetic handle for late-stage functionalization. After the diazo moiety has been utilized in a carbene transfer reaction, the resulting product retains the 3-bromophenyl group. This group can then selectively undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to install additional molecular complexity. This sequential use of the diazo and aryl bromide functionalities makes it a powerful tool in the total synthesis of complex natural products or active pharmaceutical ingredients (APIs).

Investigating Electronic Effects on Photochemical Carbene Transfer

Given the growing interest in photoredox catalysis, Methyl 2-(3-bromophenyl)-2-diazoacetate is an ideal probe for studying the influence of aromatic substitution on light-induced carbene transfer reactions. As shown with other aryl diazoacetates, the electronic nature of the substituent dictates whether a blue-light mediated reaction proceeds via C-H insertion or 1,2-rearrangement [3]. The 3-bromo isomer offers a specific electronic set point for investigating these divergent mechanistic pathways under mild, metal-free conditions.

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